

Spectroscopic Profile of 2,6-Dichloropyrazine: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dichloropyrazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2,6-dichloropyrazine**, a crucial heterocyclic building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The empirical formula for **2,6-dichloropyrazine** is $C_4H_2Cl_2N_2$ with a molecular weight of approximately 148.98 g/mol. Due to its symmetrical structure, the spectroscopic data presents a distinct and readily identifiable profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **2,6-dichloropyrazine**.

1H NMR: The proton NMR spectrum is characterized by a single sharp signal, indicative of the two equivalent aromatic protons.

Chemical Shift (δ)	Multiplicity	Solvent
8.535 ppm	Singlet	$CDCl_3$

^{13}C NMR: Due to the symmetry of the molecule, the ^{13}C NMR spectrum is expected to show two distinct signals corresponding to the protonated and non-protonated carbon atoms of the pyrazine ring. While referenced in several chemical databases, specific experimental chemical shift values for **2,6-dichloropyrazine** are not readily available in the public domain at the time of this guide's compilation.

Infrared (IR) Spectroscopy

The IR spectrum of **2,6-dichloropyrazine** displays characteristic absorption bands corresponding to the vibrational modes of its aromatic and carbon-chlorine bonds. The data presented below is based on the gas-phase IR spectrum available from the NIST Chemistry WebBook.

Wavenumber (cm^{-1})	Intensity	Vibrational Assignment (Tentative)
~3080	Weak	Aromatic C-H Stretch
~1550	Medium	Aromatic C=N/C=C Stretch
~1400	Strong	Aromatic Ring Vibration
~1150	Strong	In-plane C-H Bending
~850	Strong	C-Cl Stretch
~780	Strong	Out-of-plane C-H Bending

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **2,6-dichloropyrazine** reveals a distinct fragmentation pattern, with the molecular ion peak being the base peak. The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl) is evident in the molecular ion and fragment peaks.

m/z	Relative Intensity (%)
148	100.0
150	64.4
113	69.2
60	32.7
86	29.0
51	27.7
115	22.4
87	17.8
62	11.6
152	10.4
88	10.0
89	5.6
149	5.4
151	3.4

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Actual instrument parameters may vary.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **2,6-dichloropyrazine**.
- Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

- Transfer the solution to a 5 mm NMR tube.

Data Acquisition (^1H NMR):

- Spectrometer: 400 MHz NMR Spectrometer
- Pulse Program: Standard single-pulse sequence
- Number of Scans: 16-32
- Relaxation Delay: 1.0 s
- Acquisition Time: ~4 s
- Spectral Width: -2 to 12 ppm

Data Acquisition (^{13}C NMR):

- Spectrometer: 100 MHz NMR Spectrometer
- Pulse Program: Proton-decoupled single-pulse sequence
- Number of Scans: 1024 or more, depending on concentration
- Relaxation Delay: 2.0 s
- Acquisition Time: ~1.5 s
- Spectral Width: 0 to 200 ppm

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of solid **2,6-dichloropyrazine** onto the crystal.

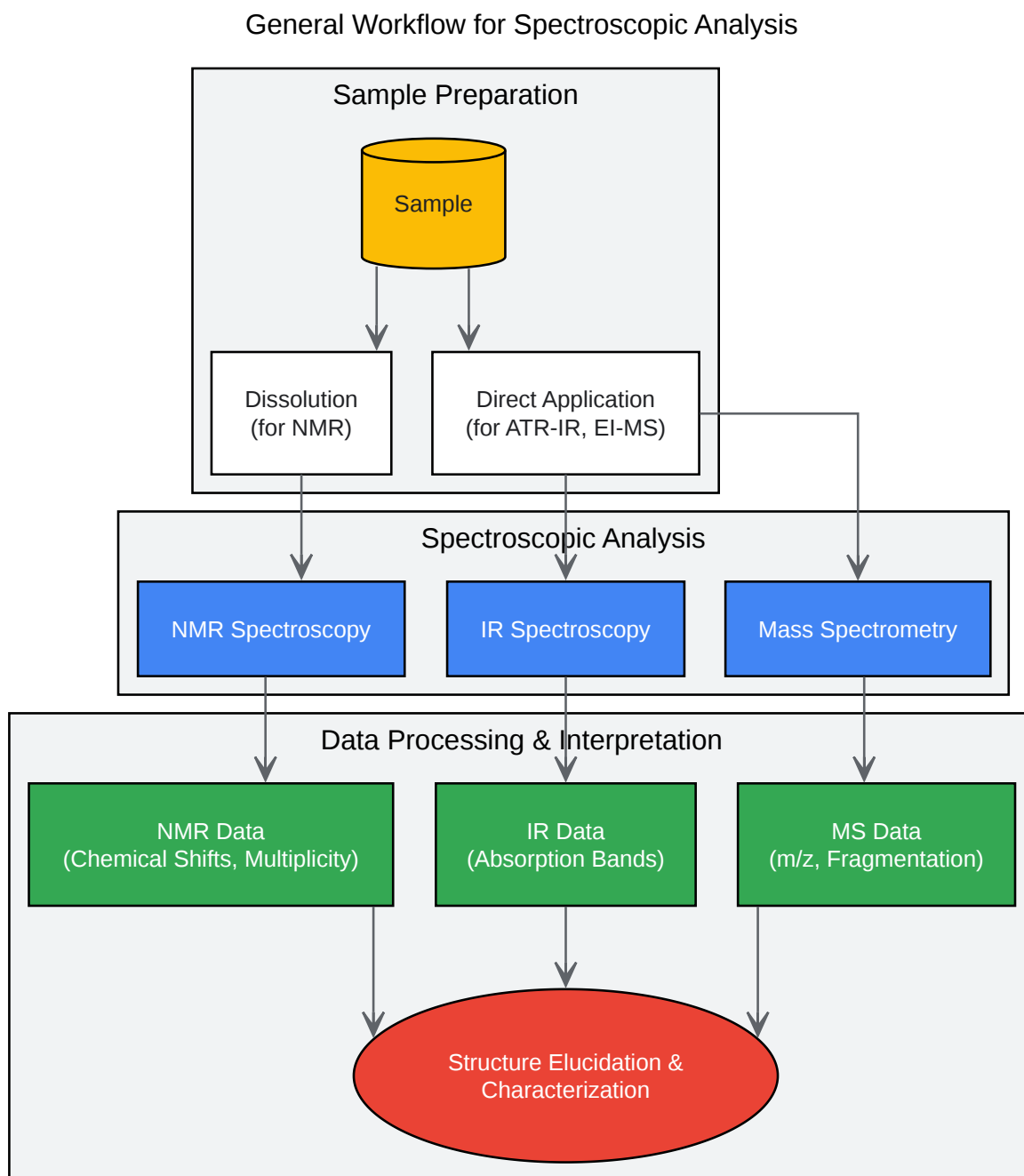
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
- Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .

Electron Ionization-Mass Spectrometry (EI-MS)

- Introduce a small amount of **2,6-dichloropyrazine** into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Volatilize the sample in the ion source.
- Bombard the gaseous molecules with a beam of electrons (typically at 70 eV).
- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,6-dichloropyrazine**.



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Caption: Workflow of Spectroscopic Analysis.

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